molecular formula C21H21NOS B14557055 N-Butyl-N-(5-phenylthiophen-2-yl)benzamide CAS No. 62188-01-6

N-Butyl-N-(5-phenylthiophen-2-yl)benzamide

Cat. No.: B14557055
CAS No.: 62188-01-6
M. Wt: 335.5 g/mol
InChI Key: XESOFFCUZUTHQC-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-phenylthiophen-2-yl)benzamide is an organic compound that belongs to the class of amides. This compound features a benzamide core with a butyl group and a phenylthiophene moiety attached to the nitrogen atom. Amides are known for their stability and are commonly found in various natural and synthetic compounds.

Properties

CAS No.

62188-01-6

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

N-butyl-N-(5-phenylthiophen-2-yl)benzamide

InChI

InChI=1S/C21H21NOS/c1-2-3-16-22(21(23)18-12-8-5-9-13-18)20-15-14-19(24-20)17-10-6-4-7-11-17/h4-15H,2-3,16H2,1H3

InChI Key

XESOFFCUZUTHQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-phenylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of a carboxylic acid derivative with an amine. For instance, the reaction of benzoic acid with butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) can yield the desired amide .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient catalysts and optimized reaction conditions. The Ritter reaction, which involves the reaction of nitriles with alcohols or amines in the presence of a strong acid, is a common method used in industrial settings . This method allows for high yields and can be conducted under solvent-free conditions at room temperature.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-phenylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylthiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Butyl-N-(5-phenylthiophen-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-phenylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzamide: Lacks the phenylthiophene moiety, resulting in different chemical and biological properties.

    N-Phenylbenzamide: Lacks the butyl group, which can affect its solubility and reactivity.

    N-(5-Phenylthiophen-2-yl)benzamide: Lacks the butyl group, leading to differences in its physical and chemical properties.

Uniqueness

N-Butyl-N-(5-phenylthiophen-2-yl)benzamide is unique due to the presence of both the butyl group and the phenylthiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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